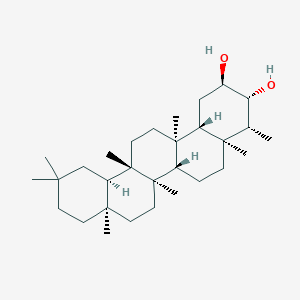

Pachysandiol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pachysandiol A is a natural product derived from the roots of Pachysandra terminalis, a plant native to East Asia. It belongs to the class of lignans, which are known for their diverse biological activities. Pachysandiol A has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Applications De Recherche Scientifique

Anti-inflammatory and Anti-ulcer Properties

Pachysandiol A, along with other steroidal alkaloids from Pachysandra terminalis, has shown significant anti-ulcer effects. The compounds, including pachystermine A, pachysamine A, and epipachysamine A, demonstrated sedation, tremor, and clonic convulsions in mice, while pachysandrine A and spiropachysine induced mild sedation. These alkaloids notably exerted preventive effects on gastric lesions induced by stress, hinting at a traditional use of the plants for gastrointestinal complaints (Watanabe et al., 1986).

Inhibition of Gastric Acid Secretion

Research on a steroidal alkaloid, epipachysamine-A, extracted from Pachysandra terminalis Sieb. et Zucc., showed that it prevented 2-deoxy-D-glucose- or thyrotropin-releasing hormone-stimulated gastric acid secretion in rats, without influencing bethanechol- or electrical vagal stimulation-induced gastric acid secretion. This suggests an influence on the central nervous regulatory mechanism in gastric acid secretion (Maeda-Hagiwara et al., 1984).

Anti-inflammatory Effects in Acute and Chronic Conditions

Pachymic and dehydrotumulosic acids were studied for their anti-inflammatory activity in various models of acute and chronic inflammation. They were active in most methods applied, indicating potential as an anti-inflammatory agent. The results, combined with previous in vitro findings, suggest the inhibition of phospholipase A2 (PLA2) as a probable primary mechanism of action (Giner et al., 2000).

Attenuation of Acute Lung Injury

Pachymic acid has shown potential benefits in sepsis-induced acute lung injury (ALI) in rats. The administration of pachymic acid significantly improved the survival of septic rats and attenuated CLP-induced ALI, indicating its role in ameliorating ALI by regulating inflammatory responses (Li et al., 2017).

Potential as a Sedative-hypnotic Agent

Pachymic acid enhanced pentobarbital-induced sleeping behaviors in mice via GABAA-ergic systems. The study indicated hypnotic effects as pachymic acid synergized with muscimol, prolonging sleep time, and reducing sleep latency induced by pentobarbital. The findings suggest its potential application as a treatment for sleep-disturbed subjects with insomnia (Shah et al., 2014).

Enhancement of Immune Function in Disease Models

Pachyman treatment, a mushroom extract containing pachymic acid, showed improved immune function by upregulating CD4+CD25+ regulatory T cells (Tregs) and modulating serum interleukin 4 (IL-4) and interferon γ (IFN-γ) levels in a mouse model of Kawasaki disease, indicating its potential in immune modulation (Chu et al., 2012).

Propriétés

Numéro CAS |

17946-96-2 |

|---|---|

Nom du produit |

Pachysandiol A |

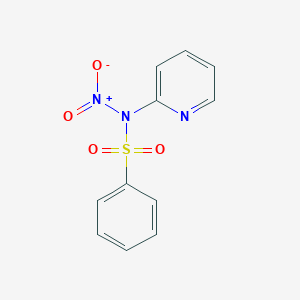

Formule moléculaire |

C30H52O2 |

Poids moléculaire |

444.7 g/mol |

Nom IUPAC |

(2R,3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicene-2,3-diol |

InChI |

InChI=1S/C30H52O2/c1-19-24(32)20(31)17-22-27(19,5)10-9-21-28(22,6)14-16-30(8)23-18-25(2,3)11-12-26(23,4)13-15-29(21,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,24+,26+,27+,28+,29+,30-/m0/s1 |

Clé InChI |

OFLPXEYYLDOAPP-WXQDRBBESA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O)O |

SMILES |

CC1C(C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O)O |

SMILES canonique |

CC1C(C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O)O |

Origine du produit |

United States |

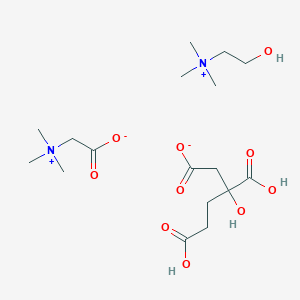

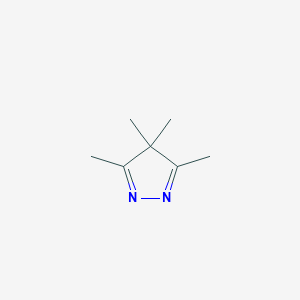

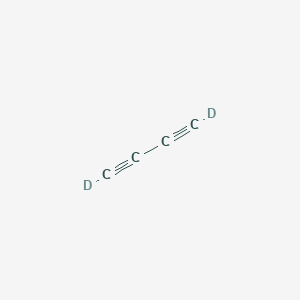

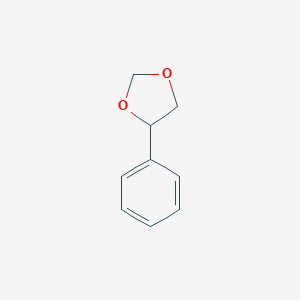

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

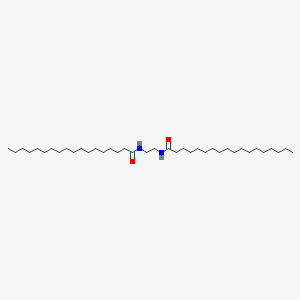

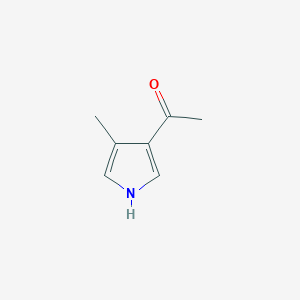

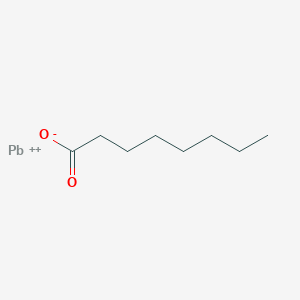

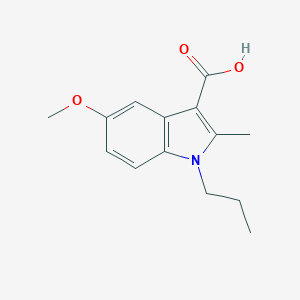

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)